molecular formula C13H11FN4O B2913806 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-06-8

7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2913806
CAS No.: 477865-06-8
M. Wt: 258.256
InChI Key: ARVXSBJANQWERD-UHFFFAOYSA-N
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Description

7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H12FN5O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

  • Preparation of 3-Fluorophenoxyethylamine: This intermediate is synthesized by reacting 3-fluorophenol with ethylamine under suitable reaction conditions.

  • Formation of Triazolopyrimidine Core: The intermediate is then reacted with appropriate reagents to form the triazolopyrimidine core structure.

  • Final Functionalization: The compound is further functionalized to introduce the desired substituents and complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Triazolopyrimidine Derivatives: Other derivatives of triazolopyrimidine share structural similarities with 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine and may exhibit similar biological activities.

  • Fluorinated Compounds: Compounds containing fluorine atoms, such as 3-fluorophenol, are structurally related and may have comparable properties.

Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the fluorophenoxy group, which can influence its biological activity and chemical reactivity.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVXSBJANQWERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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